![molecular formula C14H12N2O3S B14034303 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL is a chemical compound that belongs to the class of pyrrolopyridines It is characterized by the presence of a tosyl group attached to the nitrogen atom of the pyrrolo[3,2-B]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL typically involves the following steps:
Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through various cyclization reactions involving suitable precursors.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolo[3,2-B]pyridine core with tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction may produce a de-tosylated pyrrolo[3,2-B]pyridine.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-5-OL: A similar compound without the tosyl group, used in the synthesis of VEGFR-2 inhibitors.
1-Tosyl-1H-pyrrolo[2,3-B]pyridin-3-ylboronic acid: Another derivative with a boronic acid group, used in various chemical reactions.
Uniqueness
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where the tosyl group plays a crucial role.
Eigenschaften
Molekularformel |
C14H12N2O3S |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4H-pyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)20(18,19)16-9-8-12-13(16)6-7-14(17)15-12/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
RPNANOFCJNRGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


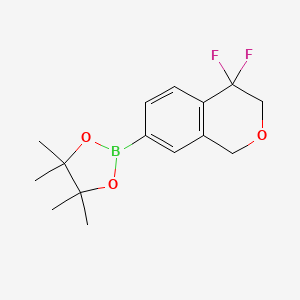
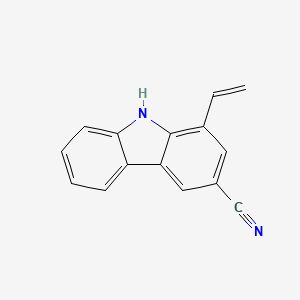

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
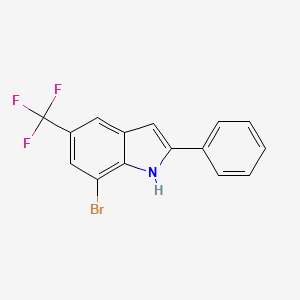
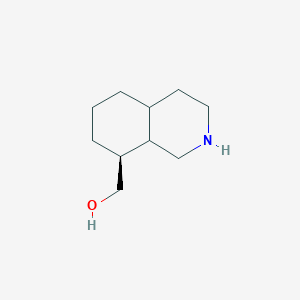
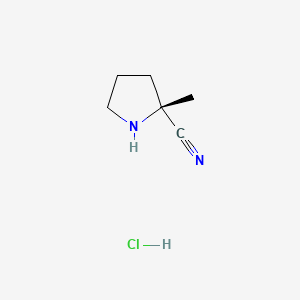
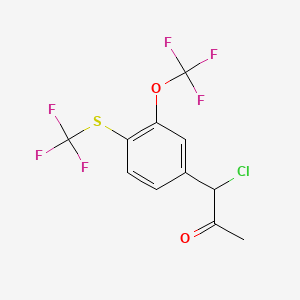
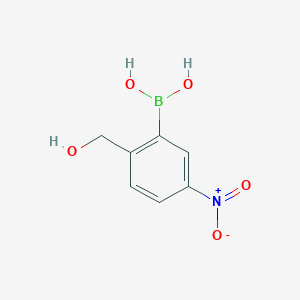
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
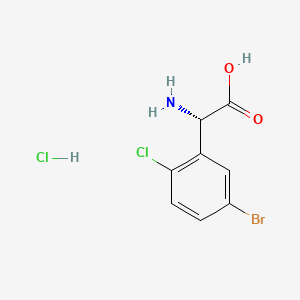

![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
